3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid

HPPD inhibition herbicide discovery enzyme kinetics

Standardizing HPPD screening campaigns requires a reliable reference inhibitor with verified target engagement, not a generic analog. 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid (CAS 1258628-13-5) is the exact 1,3,5-substituted biphenyl carboxylic acid with confirmed inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase. - Confirmed IC50 of 89-90 nM against pig liver HPPD (BindingDB) for assay calibration and benchmark use. - Single defined regioisomer eliminates SAR ambiguity inherent to mixed or mis-annotated biphenyl analogs. - Sourced to order with batch-specific QC documentation, ensuring lot-to-lot reproducibility for agrochemical discovery and enzymology studies.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 1258628-13-5
Cat. No. B6396406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid
CAS1258628-13-5
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)O
InChIInChI=1S/C13H10O4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7,14-15H,(H,16,17)
InChIKeyUAOTVERFCRXXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)-5-hydroxybenzoic Acid (CAS 1258628-13-5): Essential Data for Scientific Procurement and Experimental Design


3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid (CAS 1258628-13-5), also named 3-hydroxy-5-(4-hydroxyphenyl)benzoic acid, is a biphenyl carboxylic acid derivative with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol . It is primarily recognized for its inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and a well-validated herbicide target, with reported IC50 values in the low nanomolar range [1].

Why 3-(4-Hydroxyphenyl)-5-hydroxybenzoic Acid Cannot Be Replaced by Common Hydroxybenzoic Acid Analogs


3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is distinguished from simpler hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid, salicylic acid) and other biphenyl carboxylic acid derivatives by its precise substitution pattern: a carboxylic acid at the 1-position, a hydroxyl at the 3-position, and a 4-hydroxyphenyl group at the 5-position of the central benzene ring . This specific arrangement is critical for its molecular recognition and biological activity. For instance, the 4'-hydroxybiphenyl-3-carboxylic acid isomer (CAS 121629-21-8), which lacks the 3-hydroxyl on the central ring, or the 3'-hydroxybiphenyl-4-carboxylic acid analog (CAS 220950-35-6), with a different carboxylate placement, exhibit distinct physicochemical properties and cannot be assumed to replicate the target engagement profile of 3-(4-hydroxyphenyl)-5-hydroxybenzoic acid . Generic substitution without empirical validation of the exact regioisomer will likely compromise experimental reproducibility and invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic Acid for Scientific Decision-Making


HPPD Enzyme Inhibition: Comparative Potency Against Pig Liver 4-Hydroxyphenylpyruvate Dioxygenase

The target compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an observed IC50 of 90 nM [1]. This places its inhibitory potency in a comparable range to certain triketone herbicides, such as mesotrione, which exhibits an IC50 of approximately 252 nM against Arabidopsis thaliana HPPD , and sulcotrione, which has an I50app of 250 nM [2]. While a direct comparison against the pig liver enzyme for these commercial herbicides is not available, the 90 nM IC50 confirms that 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is a low-nanomolar HPPD inhibitor and should be prioritized over hydroxybenzoic acid analogs with reported IC50 values in the micromolar range (e.g., >3.6 μM) [3].

HPPD inhibition herbicide discovery enzyme kinetics

Regioisomeric Purity and Structural Identity: Critical for Reproducible SAR

3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid possesses a unique 1,3,5-substitution pattern on the central benzene ring, which is not shared by its commercially available isomers. For example, 4'-hydroxybiphenyl-3-carboxylic acid (CAS 121629-21-8) lacks the 3-hydroxyl group, and 3'-hydroxybiphenyl-4-carboxylic acid (CAS 220950-35-6) has a different carboxylate position . The precise regiochemistry of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is confirmed by its unique InChIKey (UAOTVERFCRXXTK-UHFFFAOYSA-N) and SMILES notation (O=C(O)c1cc(ccc1O)-c1ccc(O)cc1) . Procuring material with ≥95% purity (as offered by major vendors ) ensures that the compound's biological activity, such as HPPD inhibition, is not confounded by the presence of inactive or off-target-active isomers.

regioisomer differentiation chemical purity structure-activity relationship

Predicted Physicochemical Profile: Lipophilicity Advantage for Membrane Permeability

The predicted partition coefficient (LogP) of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is 2.46 , indicating moderate lipophilicity. This is significantly higher than that of 4-hydroxybenzoic acid (LogP = 1.58 [1]) and slightly higher than 3,5-dihydroxybenzoic acid (LogP = 1.50 [1]). The increased LogP value suggests enhanced passive membrane permeability compared to simpler hydroxybenzoic acid building blocks, which may be advantageous in cellular assays and for the design of more drug-like molecules.

lipophilicity LogP drug-likeness

Optimal Application Scenarios for 3-(4-Hydroxyphenyl)-5-hydroxybenzoic Acid Based on Verified Differentiation


HPPD Inhibitor Screening and Benchmarking Assays

The compound's sub-100 nM IC50 against pig liver HPPD [1] makes it an ideal positive control or reference standard for high-throughput screening campaigns targeting this enzyme. Its well-defined inhibitory profile allows researchers to calibrate assay sensitivity and benchmark the potency of novel synthetic inhibitors or natural product extracts.

Medicinal Chemistry Scaffold for Selective Enzyme Inhibitors

The unique biphenyl core with a 1,3,5-substitution pattern offers multiple vectors for chemical derivatization [1]. The presence of both a carboxylic acid and two phenolic hydroxyls enables diverse synthetic transformations (e.g., esterification, amidation, etherification) for exploring SAR around the HPPD binding pocket or for developing dual-action probes.

Physicochemical Property Optimization in Drug Discovery

With a predicted LogP of 2.46 , this compound sits in the 'Goldilocks zone' for oral bioavailability. It can serve as a starting point for designing analogs with improved cellular permeability while retaining the core HPPD inhibitory activity, particularly useful in agrochemical lead optimization where balancing solubility and membrane permeation is critical.

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